molecular formula C10H19NO4 B156450 (S)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-76-8

(S)-N-Boc-2-hydroxymethylmorpholine

Katalognummer: B156450
CAS-Nummer: 135065-76-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Boc-2-hydroxymethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-hydroxymethylmorpholine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available morpholine.

    Protection of the Amino Group: The amino group of morpholine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields N-Boc-morpholine.

    Introduction of the Hydroxymethyl Group: The protected morpholine is then subjected to a hydroxymethylation reaction. This can be achieved using formaldehyde and a reducing agent like sodium borohydride under controlled conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of morpholine, Boc anhydride, formaldehyde, and sodium borohydride are handled using automated systems to ensure precision and safety.

    Optimized Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Boc-2-hydroxymethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Wissenschaftliche Forschungsanwendungen

(S)-N-Boc-2-hydroxymethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-N-Boc-2-hydroxymethylmorpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active morpholine derivative upon metabolic conversion. The Boc protecting group ensures stability and controlled release of the active compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Boc-morpholine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    2-Hydroxymethylmorpholine: Lacks the Boc protecting group, which can affect its stability and reactivity.

    N-Boc-2-methylmorpholine: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

Uniqueness

(S)-N-Boc-2-hydroxymethylmorpholine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination provides enhanced stability, reactivity, and versatility in various chemical reactions and applications.

Biologische Aktivität

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral morpholine derivative notable for its hydroxymethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 217.27 g/mol
  • Structure : The presence of the hydroxymethyl group and the Boc protecting group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features contribute to enhanced binding affinity and selectivity towards biological targets, which is critical in developing therapeutic agents.

Target Interactions

  • Histamine H3 Receptors : Studies have shown that this compound can inhibit histamine H3 receptors, suggesting potential therapeutic applications in treating obesity and cognitive disorders.
  • Topoisomerase II Inhibition : Similar compounds have demonstrated antiproliferative effects by inhibiting topoisomerase II, which is essential for DNA replication and transcription .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • From Epichlorohydrin : An operationally simple synthesis method has been developed that allows for efficient production in laboratory settings.

Case Study 1: Inhibition of Histamine H3 Receptors

In a study examining the effects of this compound on histamine H3 receptors, researchers found that it effectively reduced receptor activity, leading to increased neurotransmitter release. This suggests its potential use in treating conditions like obesity and cognitive disorders.

Parameter Value
IC5050 nM
SelectivityHigh

Case Study 2: Antiproliferative Activity

A comparative study involving various hydroxymethyl derivatives demonstrated that this compound exhibited significant antiproliferative effects in mammalian cells, particularly when tested against cancer cell lines.

Compound IC50 (µM) Activity Type
This compound15Antiproliferative
Benzopsoralen10Antiproliferative
Control>100No significant activity

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound Name Structure Features Unique Aspects
(R)-N-Boc-2-hydroxymethylmorpholineSimilar chiral center but different stereochemistryFocused on enantiomeric effects
N-Boc-morpholineLacks hydroxymethyl groupServes as a simpler precursor in synthetic routes
2-HydroxymethylmorpholineNo Boc protectionMore reactive due to unprotected amine

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363726
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-76-8
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude product from step (i) (62.6 mmol) was dissolved in dry tetrahydrofuran (THF) (100 ml) and added dropwise at 0° C. to a suspension of lithium borohydride (2.50 g, 115 mmol) in dry THF (100 ml). The mixture was allowed to attain room temperature over night. Water (10 ml) was added and after stirring for 1 h the mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic phase was washed with 0.5 M hydrochloric acid, saturated sodium hydrogen carbonate and water. Drying over magnesium sulfate and concentration gave the title compound as a crude product (13.3 g).
Quantity
62.6 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Boc-2-hydroxymethylmorpholine
Reactant of Route 2
Reactant of Route 2
(S)-N-Boc-2-hydroxymethylmorpholine
Reactant of Route 3
Reactant of Route 3
(S)-N-Boc-2-hydroxymethylmorpholine
Reactant of Route 4
(S)-N-Boc-2-hydroxymethylmorpholine
Reactant of Route 5
(S)-N-Boc-2-hydroxymethylmorpholine
Reactant of Route 6
Reactant of Route 6
(S)-N-Boc-2-hydroxymethylmorpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.